CD80-IN-3
Overview
Description
CD80-IN-3 is a potent inhibitor of the CD80 protein, which plays a crucial role in the immune system by interacting with CD28 and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4). This compound inhibits the interaction between CD80 and CD28 with an effective concentration (EC50) of 630 nanomolar and a dissociation constant (Kd) of 125 nanomolar . This compound has significant potential in immunotherapy, particularly in modulating immune responses.
Preparation Methods
The synthesis of CD80-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s inhibitory activity and selectivity. This may involve reactions such as halogenation, nitration, and esterification.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity levels.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing robust purification processes.
Chemical Reactions Analysis
CD80-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory properties.
Substitution: Various substitution reactions can be performed to introduce different functional groups, which can enhance or modify the compound’s activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CD80-IN-3 has a wide range of scientific research applications, including:
Immunotherapy: As a CD80 inhibitor, this compound is used in research to modulate immune responses, particularly in cancer immunotherapy.
Cancer Research: this compound is used to study the effects of CD80 inhibition on tumor growth and immune evasion mechanisms.
Autoimmune Diseases: Research on this compound includes its potential use in treating autoimmune diseases by modulating T-cell activation and proliferation.
Mechanism of Action
CD80-IN-3 exerts its effects by binding to the CD80 protein, thereby inhibiting its interaction with CD28 and CTLA-4. This inhibition prevents the activation of T-cells, leading to reduced cytokine production and T-cell proliferation . The molecular targets of this compound include the CD80 protein on antigen-presenting cells and the CD28 receptor on T-cells. The pathways involved in its mechanism of action include the modulation of immune checkpoint pathways, which are crucial for maintaining immune homeostasis and preventing autoimmunity .
Comparison with Similar Compounds
CD80-IN-3 is unique in its high potency and selectivity as a CD80 inhibitor. Similar compounds include:
CD80-IN-1: Another CD80 inhibitor with lower potency compared to this compound.
CTLA-4 Inhibitors: Compounds that target the CTLA-4 protein, indirectly affecting the CD80/CD28 interaction.
PD-1/PD-L1 Inhibitors: These inhibitors target the programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are also involved in immune checkpoint regulation.
This compound stands out due to its specific inhibition of the CD80/CD28 interaction, making it a valuable tool in immunotherapy research and drug development .
Properties
IUPAC Name |
4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGJRBLPUVEYKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349270 | |
Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486449-65-4 | |
Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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